molecular formula C18H15ClFN3O2 B12516016 N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide

N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide

Cat. No.: B12516016
M. Wt: 359.8 g/mol
InChI Key: RDWGAYWZTNDIIM-UHFFFAOYSA-N
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Description

“N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a quinazoline moiety, which is often associated with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide” typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base like triethylamine.

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group are introduced through halogenation reactions, using reagents like thionyl chloride or fluorine gas.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide” would depend on its specific biological target. Generally, compounds with a quinazoline core are known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and fluoro substituents may enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anti-cancer agent.

    Erlotinib: Another quinazoline-based drug with similar applications.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

“N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C18H15ClFN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-quinazolin-4-yloxyacetamide

InChI

InChI=1S/C18H15ClFN3O2/c1-23(9-13-14(19)6-4-7-15(13)20)17(24)10-25-18-12-5-2-3-8-16(12)21-11-22-18/h2-8,11H,9-10H2,1H3

InChI Key

RDWGAYWZTNDIIM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)F)C(=O)COC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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